molecular formula C8H8BrCl2N B6200519 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride CAS No. 2694729-12-7

4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride

Cat. No.: B6200519
CAS No.: 2694729-12-7
M. Wt: 269
InChI Key:
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Description

4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride typically involves the following steps:

    Bromination and Chlorination: The starting material, often a substituted benzene derivative, undergoes bromination and chlorination to introduce the bromo and chloro substituents at the desired positions.

    Cyclization: The halogenated intermediate is then subjected to cyclization under acidic conditions to form the isoindole ring.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with varying biological activities.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted isoindoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the structure-activity relationships of isoindole derivatives and their interactions with biological targets.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2,3-dihydro-1H-isoindole hydrochloride
  • 7-chloro-2,3-dihydro-1H-isoindole hydrochloride
  • 4-bromo-7-chloro-1H-isoindole

Uniqueness

4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride is unique due to the presence of both bromo and chloro substituents, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

2694729-12-7

Molecular Formula

C8H8BrCl2N

Molecular Weight

269

Purity

95

Origin of Product

United States

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